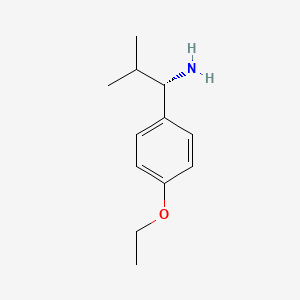![molecular formula C12H27O10P B13984647 Tris[2-(2-hydroxyethoxy)ethyl] phosphate CAS No. 60021-26-3](/img/structure/B13984647.png)
Tris[2-(2-hydroxyethoxy)ethyl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is an organophosphate compound known for its versatile applications in various fields. It is characterized by the presence of three 2-(2-hydroxyethoxy)ethyl groups attached to a central phosphate group. This compound is often used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(2-hydroxyethoxy)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OH→P(OCH2CH2OCH2CH2OH)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of phosphorus oxychloride to a solution of 2-(2-hydroxyethoxy)ethanol, followed by purification steps to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Tris[2-(2-hydroxyethoxy)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Scientific Research Applications
Tris[2-(2-hydroxyethoxy)ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant and plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of Tris[2-(2-hydroxyethoxy)ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. Its phosphate group can also participate in phosphorylation reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(2-ethylhexyl) phosphate: Another organophosphate used as a plasticizer and flame retardant.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties.
Tris(2-butoxyethyl) phosphate: Used in similar applications as a plasticizer and flame retardant.
Uniqueness
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as both a plasticizer and flame retardant, along with its potential biological applications, sets it apart from other similar compounds.
Properties
CAS No. |
60021-26-3 |
|---|---|
Molecular Formula |
C12H27O10P |
Molecular Weight |
362.31 g/mol |
IUPAC Name |
tris[2-(2-hydroxyethoxy)ethyl] phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-4-17-7-10-20-23(16,21-11-8-18-5-2-14)22-12-9-19-6-3-15/h13-15H,1-12H2 |
InChI Key |
JHTBSBZWFPVSMF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOP(=O)(OCCOCCO)OCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


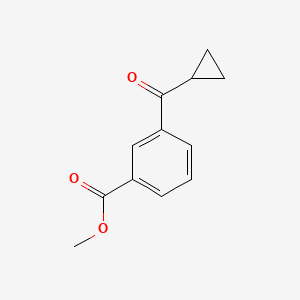
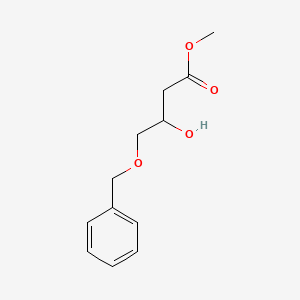
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)

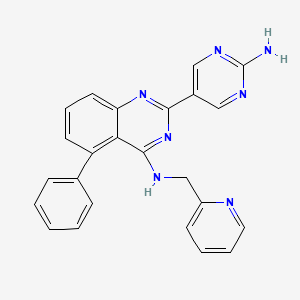
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
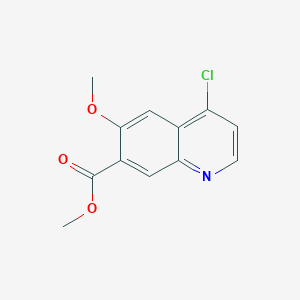
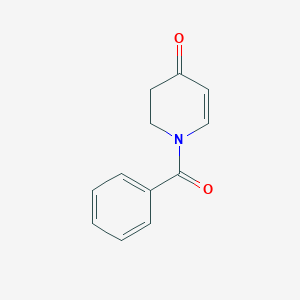
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)

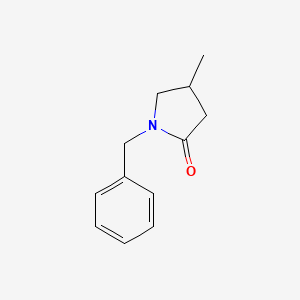

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
